(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid
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Overview
Description
(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of an isoquinoline ring system, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound also contains an acetyl group and a carboxymethyl group attached to the isoquinoline ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid typically involves the condensation of isoquinoline derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the acetylated product. The reaction mixture is then neutralized, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and various substituted isoquinoline compounds .
Scientific Research Applications
(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The isoquinoline ring system can bind to various receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (2-Acetyl-1,2-dihydroisoquinolin-1-yl)ethanoic acid
- (2-Acetyl-1,2-dihydroisoquinolin-1-yl)propanoic acid
- (2-Acetyl-1,2-dihydroisoquinolin-1-yl)butanoic acid
Uniqueness
(2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both an acetyl group and a carboxymethyl group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-7,12H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJMQMJXWCLLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377890 |
Source
|
Record name | (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58246-00-7 |
Source
|
Record name | (2-acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Acetyl-1,2-dihydroisoquinolin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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